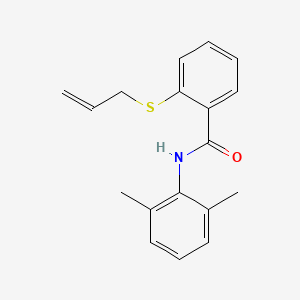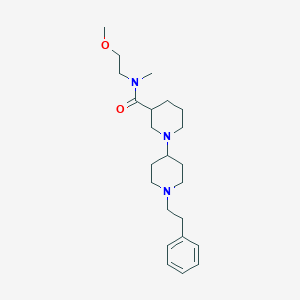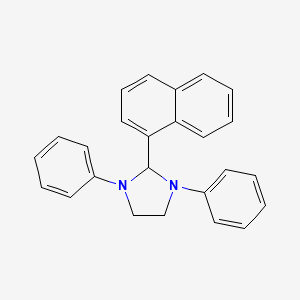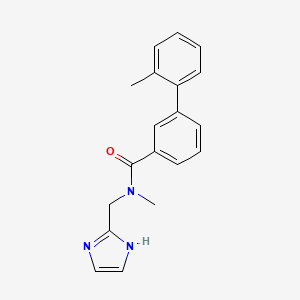![molecular formula C14H23Cl3N2O B5267157 N-[(3-chlorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride](/img/structure/B5267157.png)
N-[(3-chlorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-chlorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride is a chemical compound with a complex structure that includes a chlorophenyl group, a morpholine ring, and a propan-1-amine backbone. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chlorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride typically involves multiple steps. One common method starts with the reaction of 3-chlorobenzyl chloride with morpholine to form N-(3-chlorobenzyl)morpholine. This intermediate is then reacted with 3-aminopropan-1-ol under specific conditions to yield the desired compound. The final product is often purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Industrial production also includes rigorous quality control measures to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
N-[(3-chlorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
科学的研究の応用
N-[(3-chlorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic properties, including its effects on neurotransmitter systems.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of N-[(3-chlorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use, but it often involves modulation of neurotransmitter systems or inhibition of specific enzymes.
類似化合物との比較
Similar Compounds
- N-(3-chlorophenyl)-N-methyl-2-oxo-3-[(3,4,5-trimethyl-1H-pyrrol-2-yl)methyl]-2H-indole-5-sulfonamide
- 3-chloro-N-methylaniline
- 3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole
Uniqueness
N-[(3-chlorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring and chlorophenyl group make it particularly versatile in various chemical reactions and research applications, setting it apart from similar compounds.
特性
IUPAC Name |
N-[(3-chlorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O.2ClH/c15-14-4-1-3-13(11-14)12-16-5-2-6-17-7-9-18-10-8-17;;/h1,3-4,11,16H,2,5-10,12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XANGRURSQLICGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNCC2=CC(=CC=C2)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(3-piperidinylmethyl)-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}benzamide hydrochloride](/img/structure/B5267085.png)

![Ethyl 1-[2-(4-ethylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride](/img/structure/B5267102.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5267108.png)

![7-(2-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5267144.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]acetamide](/img/structure/B5267147.png)

![N-[2-(dimethylamino)ethyl]-N-methyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5267161.png)
![N-(2,2-diphenylpropyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5267168.png)

![N-[1-(2,5-dimethoxyphenyl)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5267179.png)
![5-[(4-ethoxyphenyl)methyl]-1-(4-ethylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5267187.png)
![methyl (Z)-2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate](/img/structure/B5267190.png)
